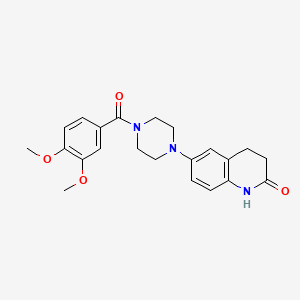

ベスナリノン

概要

説明

ベスナリノンは、混合型ホスホジエステラーゼ3阻害作用とイオンチャネル修飾作用で知られる強心剤です。これは、最小限の負の頻脈作用を伴いながら、用量依存的に穏やかな正の変力作用を示します。 ベスナリノンは、主に重症心不全患者の心室機能改善に使用されます .

科学的研究の応用

ベスナリノンは、幅広い科学研究に用いられています。

化学: 触媒的C-N結合形成反応を研究するためのモデル化合物として使用されます。

生物学: 細胞周期調節と分化への影響について調査されています。

作用機序

ベスナリノンは、複数のメカニズムを通じて作用を発揮します。

ホスホジエステラーゼ3阻害: 環状アデノシン一リン酸(cAMP)の分解を阻害することで、心筋収縮力を増加させます。

イオンチャネル修飾: イオンチャネルを修飾して心室機能を改善します。

サイトカイン阻害: 腫瘍壊死因子アルファ(TNF-α)やその他のサイトカインの産生を抑制し、心臓機能を改善することができます .

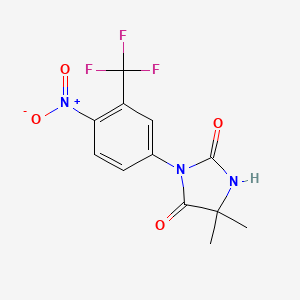

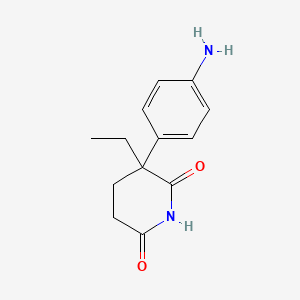

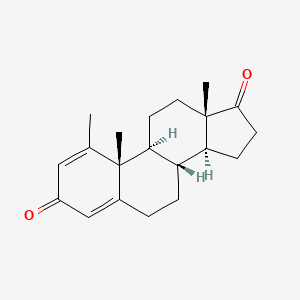

類似化合物:

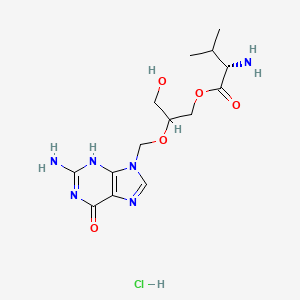

ミルリノン: ホスホジエステラーゼ3阻害剤であり、ベスナリノンと同様の変力作用を示しますが、薬物動態が異なります。

アムリノン: ベスナリノンに似ていますが、化学構造と作用機序が異なります。

エノキシモン: ホスホジエステラーゼ阻害作用を持つ別の強心剤

ベスナリノンの独自性: ベスナリノンは、ホスホジエステラーゼ3阻害作用とイオンチャネル修飾作用を組み合わせているため、最小限の負の頻脈作用を伴いながら、バランスの取れた変力作用を実現しています。 これは、重症心不全患者の治療に特に有効です .

Safety and Hazards

Vesnarinone has been associated with increased mortality related to treatment or a high incidence of adverse events . Therefore, its use should be limited to patients with congestive heart failure (CHF) who have demonstrated a poor response to other cardiac medications and devices . These patients should be closely monitored for both cardiac and non-cardiac adverse effects .

生化学分析

Biochemical Properties

Vesnarinone interacts with various enzymes and proteins. It is a mixed phosphodiesterase 3 inhibitor and ion-channel modifier . The inhibition of phosphodiesterase 3 and modification of ion channels are key biochemical interactions that contribute to its cardiotonic effects .

Cellular Effects

Vesnarinone has been shown to have significant effects on various types of cells. It improves ventricular performance most in patients with the worst degree of heart failure . It is associated with the adverse effects of increased sudden cardiac death and neutropenia .

Molecular Mechanism

The molecular mechanism of Vesnarinone involves direct activation of the p21waf1 gene promoter via Sp1 and Sp3 transcription factors and histone hyperacetylation in TYS cells . This suggests that Vesnarinone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, Vesnarinone has been observed to have varying effects in laboratory settings. Six months of therapy with 60 mg of Vesnarinone per day resulted in lower morbidity and mortality and improved quality of life of patients with congestive heart failure . A higher dose of Vesnarinone (120 mg) increased mortality, suggesting that this drug has a narrow therapeutic range .

Dosage Effects in Animal Models

The effects of Vesnarinone in animal models vary with different dosages

Metabolic Pathways

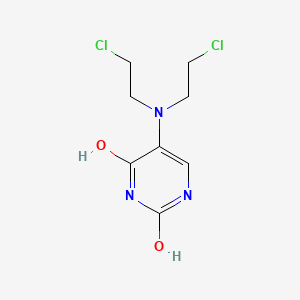

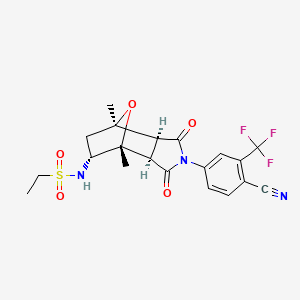

Vesnarinone is metabolized by activated neutrophils, the target for this toxicity, and evidence pointed to a pathway that involved a reactive iminium ion . Hydrolysis of the iminium ion led to a reactive quinone imine .

Transport and Distribution

It is known that Vesnarinone is a small molecule , which suggests that it may be able to passively diffuse across cell membranes.

Subcellular Localization

Given its molecular mechanism involving the activation of gene promoters , it can be inferred that Vesnarinone may interact with nuclear components.

準備方法

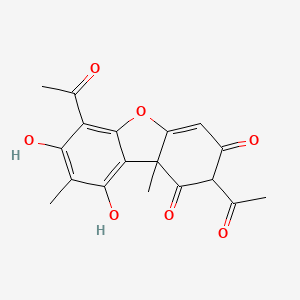

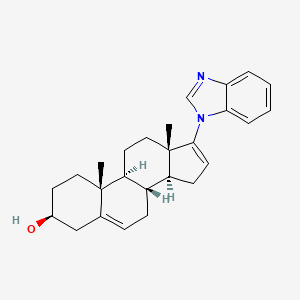

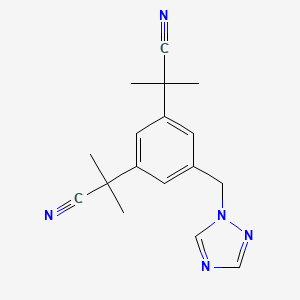

合成経路と反応条件: ベスナリノンは、一連の触媒的C-N結合形成反応によって合成できます。主要なステップには、パラジウム触媒によるBuchwald-Hartwigアミノ化反応とアミノカルボニル化反応が含まれます。合成は、4-ブロモベラトロール、N-保護ピペラジン、ブロモキノリンノンなどの容易に入手可能な出発物質から始まります。 これらの成分は触媒的カップリングを受けて最終生成物を形成します .

工業的生産方法: ベスナリノンの工業的生産には、同様の触媒プロセスがより大規模に用いられます。均一系パラジウム触媒と担持パラジウムナノ粒子の使用により、高収率と効率が保証されます。 工業プロセス全体の収率は最大73%に達することができます .

化学反応の分析

反応の種類: ベスナリノンは、次のようなさまざまな化学反応を起こします。

酸化: ベスナリノンは酸化されて反応性代謝物を形成することができます。

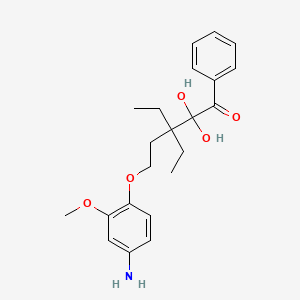

還元: 還元反応は、ベスナリノンを活性度の低い形に変換することができます。

一般的な試薬と条件:

酸化: 過酸化水素とミエロペルオキシダーゼが一般的に使用されます。

還元: 水素化金属と水素化ホウ素ナトリウムなどの還元剤。

主な生成物:

酸化: 1-クロロ-4-(3,4-ジメトキシベンゾイル)ピペラジンなどの反応性代謝物。

還元: 活性度の低いベスナリノン。

置換: ベスナリノンとその類似体

類似化合物との比較

Milrinone: Another phosphodiesterase 3 inhibitor with similar inotropic effects but different pharmacokinetics.

Amrinone: Similar to vesnarinone but with a different chemical structure and mechanism of action.

Enoximone: Another cardiotonic agent with phosphodiesterase inhibition properties

Uniqueness of Vesnarinone: Vesnarinone is unique due to its combination of phosphodiesterase 3 inhibition and ion-channel modification, which provides a balanced inotropic effect with minimal negative chronotropic activity. This makes it particularly effective in patients with severe heart failure .

特性

IUPAC Name |

6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-28-19-7-3-16(14-20(19)29-2)22(27)25-11-9-24(10-12-25)17-5-6-18-15(13-17)4-8-21(26)23-18/h3,5-7,13-14H,4,8-12H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNYJIZDIRKMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC4=C(C=C3)NC(=O)CC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231411 | |

| Record name | Vesnarinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81840-15-5 | |

| Record name | Vesnarinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81840-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vesnarinone [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081840155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vesnarinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12082 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vesnarinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VESNARINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COW40EV8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vesnarinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

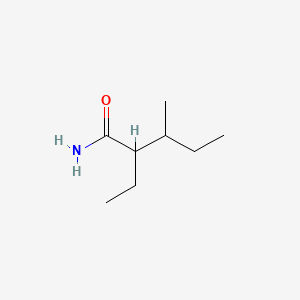

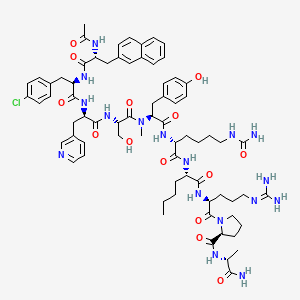

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。